3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one
Overview
Description
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H9BrClFO. It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-(3-chloro-2-fluorophenyl)butan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This reactivity is primarily due to the presence of the bromine and ketone functional groups, which facilitate electrophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzaldehyde: Similar in structure but with an aldehyde group instead of a ketone.
3-Chloro-4-fluorophenylboronic acid: Contains a boronic acid group instead of a ketone and bromine.
3-Bromo-4-chlorobenzophenone: Similar halogenation pattern but with a different core structure
Uniqueness
3-Bromo-4-(3-chloro-2-fluorophenyl)butan-2-one is unique due to its specific combination of halogen atoms and the butanone backbone.
Properties
IUPAC Name |
3-bromo-4-(3-chloro-2-fluorophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClFO/c1-6(14)8(11)5-7-3-2-4-9(12)10(7)13/h2-4,8H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHFUTMAQPFOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C(=CC=C1)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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